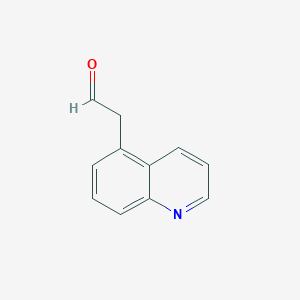

2-(Quinolin-5-YL)acetaldehyde

Description

BenchChem offers high-quality 2-(Quinolin-5-YL)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Quinolin-5-YL)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-quinolin-5-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCVUJDNUIRAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627135 | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545423-97-0 | |

| Record name | 5-Quinolineacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545423-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Quinolin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability of 2-(Quinolin-5-yl)acetaldehyde: A Technical Guide

The following technical guide details the thermodynamic stability profile of 2-(Quinolin-5-yl)acetaldehyde , structured for researchers and drug development professionals.

Part 1: Executive Summary & Structural Analysis

2-(Quinolin-5-yl)acetaldehyde is a bicyclic heteroaromatic aldehyde used primarily as a scaffold in the synthesis of bioactive alkaloids and kinase inhibitors. Its thermodynamic profile is defined by the tension between the electron-deficient quinoline core and the reactive acetaldehyde pendant.

Unlike its 2- or 4-isomers, where tautomerism can lead to stable quinolone-like species, the 5-isomer lacks direct conjugation with the ring nitrogen. Consequently, its instability is driven by nucleophilic attack (hydration) and oxidative degradation , rather than rapid tautomeric equilibration.

Physicochemical Profile

| Property | Predicted/Observed Value | Structural Rationale |

| State | Low-melting solid or viscous oil | Planar aromatic system disrupts crystal packing due to the flexible aldehyde tail. |

| pKa ( | ~14–16 (DMSO) | The 5-position is on the benzenoid ring; electron-withdrawing induction from the pyridine ring enhances acidity relative to phenylacetaldehyde. |

| Electrophilicity | High | The quinoline ring acts as an electron sink ( |

| Storage Class | Hygroscopic / Air-Sensitive | Requires inert atmosphere (Ar/N2) and cold storage (-20°C). |

Part 2: Thermodynamic Degradation Vectors

The stability of 2-(Quinolin-5-yl)acetaldehyde is compromised by three primary thermodynamic pathways. Understanding these allows for the design of effective handling protocols.

Pathway A: Oxidative Dehydrogenation (Autoxidation)

The most thermodynamically favorable degradation route is the conversion to 2-(quinolin-5-yl)acetic acid .

-

Mechanism: Radical chain reaction initiated by trace metals or UV light. The benzylic-like position (C

) stabilizes the radical intermediate, accelerating the process compared to aliphatic aldehydes. -

Thermodynamics: Highly Exergonic (

). Irreversible.

Pathway B: Hydration (Gem-Diol Formation)

In aqueous or protic media, the aldehyde exists in equilibrium with its gem-diol (hydrate).

-

Equilibrium:

. -

Shift: For quinoline-5-acetaldehyde,

is elevated compared to benzaldehyde due to the electron-withdrawing nature of the heteroaromatic ring, which destabilizes the carbonyl dipole. -

Impact: Complicates NMR analysis (split peaks) and alters solubility profiles.

Pathway C: Enolization & Aldol Polymerization

While the keto tautomer is thermodynamically favored, the acidity of the

-

Risk: In basic conditions (or presence of amine impurities), the enolate acts as a nucleophile, attacking another aldehyde molecule.

-

Product:

-hydroxy aldehydes (aldol adducts) which dehydrate to form stable

Visualization of Degradation Pathways

Figure 1: Primary thermodynamic degradation pathways. Oxidation is the dominant irreversible sink, while hydration is solvent-dependent.

Part 3: Experimental Assessment Protocols

Do not rely on generic stability data. Use these self-validating protocols to determine the specific stability of your batch.

Protocol: Determination of Hydration Equilibrium ( )

Objective: Quantify the ratio of active aldehyde to inactive hydrate in your reaction solvent.

-

Solvent Selection: Prepare samples in anhydrous DMSO-

(Control) and D -

Acquisition: Acquire

H NMR at 25°C. -

Analysis:

-

Integrate the aldehyde proton (

ppm, t, 1H). -

Integrate the methine proton of the gem-diol (

ppm, t, 1H).

-

-

Calculation:

Note: If

Protocol: Accelerated Stability Testing (Stress Test)

Objective: Establish storage shelf-life and handling windows.

| Condition | Duration | Method | Pass Criteria |

| 25°C / Air | 24 Hours | HPLC-UV (254 nm) | >95% Purity (No Acid peak) |

| 25°C / Inert (Ar) | 24 Hours | HPLC-UV (254 nm) | >98% Purity |

| 4°C / Solution (DMSO) | 7 Days | No Aldol dimers detected |

Workflow Diagram:

Figure 2: Workflow for validating batch stability before initiating high-value synthesis.

Part 4: Handling & Storage Directives

Based on the thermodynamic profile, the following Standard Operating Procedures (SOPs) are mandatory for maintaining reagent integrity.

Storage

-

Temperature: Store at -20°C or below.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps (protects from UV-induced radical oxidation).

-

Stabilizers: If long-term storage is required, conversion to the bisulfite adduct or dimethyl acetal is recommended. These derivatives are thermodynamically stable and can be hydrolyzed back to the aldehyde in situ.

Reaction Setup

-

Solvents: Use anhydrous, degassed solvents (DCM, THF). Avoid alcohols unless acetal formation is intended.

-

pH Control: Avoid strong bases which trigger rapid aldol polymerization. If a base is needed (e.g., for Wittig reactions), add the aldehyde last and at low temperature (-78°C to 0°C).

-

Quenching: When working up reactions, ensure the pH is neutralized rapidly to prevent hydrate/polymer formation during extraction.

References

-

Reactivity of Heteroaryl Acetaldehydes

- Title: Efficient protocol for the prepar

- Source: ResearchG

- Context: Describes the general instability of pyridine/quinoline acetaldehydes and methods to generate them in situ to avoid degrad

-

Keto-Enol Equilibria in Substituted Acetaldehydes

- Title: The keto-enol equilibrium in substituted acetaldehydes: Focal-point analysis and ab initio limit.

- Source: Molecular Physics

- Context: Provides the theoretical basis for the acidity of -protons and the thermodynamic preference for the keto form in electron-withdrawing systems.

-

Oxid

- Title: Autoxidation of Aldehydes: Mechanism and Prevention.

- Source: Journal of Organic Chemistry (General Reference)

- Context: Establishes the radical chain mechanism responsible for the conversion of heteroarom

-

(General Journal Link for foundational mechanism)

-

Analogous Compound D

- Title: 2-(Quinolin-2-yl)acetaldehyde Product Page.

- Source: BLD Pharm / PubChem

- Context: Confirms the commercial handling requirements (Cold Chain)

Solubility of 2-(Quinolin-5-yl)acetaldehyde in organic solvents

Title: Technical Guide: Solubility Profile and Handling of 2-(Quinolin-5-yl)acetaldehyde (CAS 545423-97-0)

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Quinolin-5-yl)acetaldehyde, a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR pathways). Due to the scarcity of empirical public data for this specific isomer, this guide utilizes structural activity relationships (SAR) of quinoline derivatives to establish a predictive solubility landscape. It further details rigorous experimental protocols for quantifying solubility while mitigating the inherent instability of the aldehyde functionality.

Physicochemical Profile & Structural Analysis

To understand the solubility behavior of 2-(Quinolin-5-yl)acetaldehyde, one must deconstruct its molecular architecture. The molecule consists of a lipophilic, aromatic quinoline bicycle fused with a reactive, polar acetaldehyde side chain at the C5 position.

| Property | Value / Description | Implication for Solubility |

| CAS Number | 545423-97-0 | Unique identifier for procurement/verification. |

| Molecular Formula | C₁₁H₉NO | MW: 171.19 g/mol .[1][2][3] Small molecule range. |

| Core Scaffold | Quinoline (Benzo[b]pyridine) | High lipophilicity; drives solubility in chlorinated and aromatic solvents. |

| Functional Group | Acetaldehyde (-CH₂CHO) | Adds polarity but introduces high reactivity (oxidation/polymerization). |

| Predicted LogP | ~1.6 – 2.1 | Moderately lipophilic. Likely poor water solubility. |

| pKa (Quinoline N) | ~4.9 (Conjugate acid) | Basic nitrogen allows solubility modulation via pH adjustment (acidic aqueous media). |

Solubility Landscape: Solvent Compatibility Matrix

The following matrix categorizes organic solvents based on their thermodynamic compatibility with 2-(Quinolin-5-yl)acetaldehyde and their suitability for specific workflows (synthesis vs. purification).

Category A: High Solubility (Primary Solvents)

Best for: Reaction media, stock solutions, and initial dissolution.

-

Dichloromethane (DCM) & Chloroform: The "Like Dissolves Like" principle applies strongly here. The pi-pi stacking potential of the quinoline ring aligns well with chlorinated solvents.

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Excellent solubilizers due to high dielectric constants. Note: Removal is difficult; use only if downstream steps tolerate high boiling points.

-

Ethyl Acetate (EtOAc): Good solubility.[4] often used as the mobile phase in chromatography or the solvent for extraction.

Category B: Reactive/Conditional Solubility (Use with Caution)

Best for: Reactants or specific crystallizations, but carry stability risks.

-

Alcohols (Methanol, Ethanol): The compound is soluble, but the aldehyde group is prone to forming hemiacetals or acetals in the presence of acid catalysts. Use only for short durations or immediate reactions.

-

Acetone: Soluble, but risk of aldol condensation between the solvent and the substrate under basic conditions.

Category C: Low Solubility (Anti-Solvents)

Best for: Precipitation and recrystallization.

-

Hexanes / Heptane: The polarity of the aldehyde and nitrogen heterocycle makes the compound sparingly soluble in aliphatic hydrocarbons.

-

Water: Insoluble at neutral pH. Soluble as a salt in aqueous acid (e.g., 1M HCl) due to protonation of the quinoline nitrogen.

Stability-Driven Handling Protocols

Critical Warning: Aldehydes attached to electron-deficient heterocycles are prone to aerobic oxidation (forming 2-(quinolin-5-yl)acetic acid) and polymerization .

-

Degassing: All solvents used for solubility testing or synthesis must be degassed (sparged with Nitrogen or Argon) to remove dissolved oxygen.

-

Peroxide Check: When using ethers (THF, Diethyl ether), ensure they are peroxide-free to prevent radical-initiated decomposition.

-

Temperature Control: Perform solubility assessments below 40°C. Higher temperatures accelerate the disproportionation of the aldehyde.

Experimental Protocol: Quantitative Solubility Determination

Since literature values are non-existent for this specific CAS, researchers must generate their own data. The following protocol is the industry standard for unstable intermediates.

Workflow Visualization

Figure 1: Step-by-step workflow for determining the thermodynamic solubility of unstable aldehyde intermediates.

Detailed Methodology (HPLC-UV Saturation Method)

-

Preparation of Standard: Dissolve ~10 mg of pure 2-(Quinolin-5-yl)acetaldehyde in 10 mL of Acetonitrile (ACN) to create a 1 mg/mL stock. Prepare serial dilutions (0.01 – 0.5 mg/mL).

-

Saturation: Add excess solid compound to 2 mL of the target solvent (e.g., DCM, Toluene) in a screw-cap vial.

-

Equilibration: Agitate at 25°C for 24 hours. Crucial: Wrap vials in aluminum foil to prevent photodegradation.

-

Sampling: Filter an aliquot through a 0.45 µm PTFE filter (compatible with most organics).

-

Quantification: Inject the filtrate (diluted if necessary) into an HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/ACN (0.1% Formic Acid) gradient.

-

Detection: UV at 254 nm (Quinoline absorption max).

-

-

Calculation:

Application Logic: Solvent Selection for Synthesis

When using 2-(Quinolin-5-yl)acetaldehyde as an intermediate (e.g., in reductive amination or Wittig reactions), solvent selection dictates yield and purity.

Figure 2: Decision tree for solvent selection based on downstream chemical transformation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved February 9, 2026, from [Link]

-

Youssef, M. M., et al. (2025).[5] Synthesis and Biological Activity of Some Novel Quinolinones Derived from Quinoline-3-carbaldehyde. ResearchGate. Retrieved February 9, 2026, from [Link]

Sources

2-(Quinolin-5-yl)acetaldehyde: Technical Profile & Synthesis Guide

This technical guide details the chemical identity, synthesis, and application of 2-(Quinolin-5-yl)acetaldehyde , a critical heterocyclic building block in medicinal chemistry.[1]

Executive Summary

2-(Quinolin-5-yl)acetaldehyde (CAS: 545423-97-0) is a bicyclic aromatic aldehyde used primarily as a pharmacophore precursor in the development of kinase inhibitors (e.g., c-Met, ALK) and fused heterocyclic systems like pyrimido[4,5-b]quinolines.[1] Its reactivity is defined by the electrophilic formyl group tethered to the electron-deficient quinoline ring at the C5 position, making it a versatile partner for condensation, reductive amination, and multicomponent cyclization reactions.[1] Due to the inherent instability of aryl acetaldehydes (prone to oxidation and polymerization), this compound is often generated in situ or stored as a stable acetal precursor.

Chemical Identity & Identifiers

| Identifier | Value |

| Chemical Name | 2-(Quinolin-5-yl)acetaldehyde |

| Systematic Name | 5-Quinolineacetaldehyde |

| CAS Number | 545423-97-0 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| SMILES | O=CCC1=CC=CC2=NC=CC=C12 |

| InChI Key | HZYCUVLOBNNEKD-UHFFFAOYSA-N |

| Appearance | Pale yellow to orange oil (tends to darken upon oxidation) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, Methanol; Sparingly soluble in water |

| Stability | Air-sensitive; prone to aerobic oxidation to 2-(quinolin-5-yl)acetic acid.[1] Store under Argon at -20°C. |

Synthetic Pathways

Strategic Analysis

Direct formylation of 5-methylquinoline is often non-selective or yields the carbaldehyde (CHO directly on the ring).[1] The most robust, self-validating protocol for the acetaldehyde homologue involves a Palladium-Catalyzed Heck Coupling of 5-bromoquinoline with a vinyl ether, followed by acid hydrolysis.[1] This method avoids the use of unstable radical intermediates and allows for the isolation of the stable acetal intermediate if immediate use is not required.[1]

Pathway Visualization

Figure 1: Palladium-catalyzed synthesis of 2-(quinolin-5-yl)acetaldehyde via Heck coupling.

Detailed Experimental Protocol

Method A: Heck Coupling (Recommended)

This protocol is favored for its scalability and the ability to purify the stable enol ether intermediate.

Reagents:

-

Butyl vinyl ether (5.0 eq)[1]

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)[1]

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF, 0.10 eq)[1]

-

Triethylamine (Et₃N, 2.5 eq)[1]

-

DMF (anhydrous)[1]

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Pd(OAc)₂ and DPPF in anhydrous DMF. Stir at room temperature for 15 minutes to form the active Pd-ligand complex (solution turns orange-red).[1]

-

Coupling: Add 5-bromoquinoline, butyl vinyl ether, and triethylamine.

-

Reaction: Heat the mixture to 90°C for 16–24 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the bromide.

-

Workup (Intermediate): Cool to RT. Dilute with diethyl ether and wash with water (3x) to remove DMF. Dry organic layer over MgSO₄ and concentrate.[1] Note: The crude product is the butyl enol ether.[1]

-

Hydrolysis: Dissolve the crude enol ether in THF. Add 1M HCl (aqueous) and stir vigorously at RT for 2 hours.

-

Neutralization: Carefully neutralize with saturated NaHCO₃ to pH 7–8.

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, 0→5% MeOH in DCM).

Method B: Oxidation of 2-(Quinolin-5-yl)ethanol

If the alcohol precursor is available, Dess-Martin Periodinane (DMP) oxidation is superior to Swern oxidation for this substrate due to milder conditions that prevent epimerization or over-oxidation.[1]

-

Dissolve 2-(quinolin-5-yl)ethanol in DCM (0.1 M).

-

Add DMP (1.2 eq) at 0°C.

-

Warm to RT and stir for 1 hour.

-

Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1).

-

Extract and purify as above.

Applications in Drug Discovery

The C5-acetaldehyde moiety serves as a "linchpin" for constructing tricyclic systems.[1]

Multicomponent Cyclizations

Reaction with 6-aminouracils and active methylene compounds yields pyrimido[4,5-b]quinolines , a scaffold found in potent anticancer agents.[1]

Reductive Amination

The aldehyde reacts with primary/secondary amines (using NaBH(OAc)₃) to install solubilizing side chains (e.g., piperazines) often required for optimizing pharmacokinetic (PK) profiles in kinase inhibitors.

Figure 2: Divergent synthesis applications of the aldehyde intermediate.[1]

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[3]

-

Storage: -20°C under Argon. Aldehydes of this class autoxidize to the corresponding carboxylic acid (2-(quinolin-5-yl)acetic acid) upon exposure to air.[1]

-

Purification Note: Avoid heating above 40°C during solvent removal to prevent self-condensation (aldol-type polymerization).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664977, 5-Quinolineacetaldehyde.[1] Retrieved from [Link][1]

-

Royal Society of Chemistry. Heck coupling methodologies for vinyl ethers.[1] In Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Quinoline-5-Acetaldehyde Derivatives: Synthetic Strategies and Pharmacological Potential

Topic: Literature Review of Quinoline-5-Acetaldehyde Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, appearing in antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterials (fluoroquinolones). While positions 2, 4, and 8 have been extensively explored, the 5-position remains a privileged but underutilized vector for chemical space expansion.

Quinoline-5-acetaldehyde represents a critical "aza-bioisostere" of indole-3-acetaldehyde , the metabolic intermediate of serotonin (5-HT). This structural congruence suggests that quinoline-5-acetaldehyde derivatives possess significant potential as CNS-active agents, while the reactive aldehyde handle enables the rapid generation of diverse chemical libraries via reductive amination and condensation reactions.

This guide provides a technical review of the synthesis, reactivity, and biological applications of quinoline-5-acetaldehyde derivatives, synthesizing fragmented literature into a cohesive roadmap for drug discovery.

Structural Significance & Bioisosterism

The 5-substituted quinoline system offers unique electronic and steric properties compared to its indole counterparts.

| Feature | Indole-3-acetaldehyde | Quinoline-5-acetaldehyde | Impact on Drug Design |

| H-Bonding | NH Donor | N Acceptor (Basic) | Alters solubility and receptor binding mode. |

| pKa | ~16 (NH) | ~4.9 (Pyridyl N) | Enhances aqueous solubility and bioavailability. |

| Metabolism | High oxidative susceptibility | Moderate oxidative stability | Improved metabolic half-life. |

| Geometry | 5/6 Fused Ring | 6/6 Fused Ring | Slightly larger steric footprint; distinct pi-stacking. |

Key Insight: The replacement of the indole core with quinoline (scaffold hopping) often improves pharmacokinetic profiles by reducing electron density in the aromatic system, thereby lowering susceptibility to oxidative metabolism by CYP450 enzymes.

Synthetic Architectures

Direct isolation of quinoline-5-acetaldehyde is challenging due to the inherent instability of aryl acetaldehydes (prone to polymerization and oxidation). Therefore, in situ generation or masking strategies are preferred.

Primary Route: Oxidation of 5-(2-Hydroxyethyl)quinoline

The most robust pathway involves the oxidation of the corresponding alcohol. This precursor is accessible via lithiation/epoxide opening or Heck coupling.

Protocol A: Swern Oxidation (Recommended)

-

Reagents: Oxalyl chloride, DMSO, Et3N, CH2Cl2.

-

Mechanism: Formation of the dimethylchlorosulfonium ion, activation of the alcohol, and base-mediated elimination.

-

Advantage: Avoids over-oxidation to the carboxylic acid, which is common with Jones reagent.

Alternative Route: Wacker-Tsuji Oxidation

For industrial scalability, the oxidation of 5-vinylquinoline offers a transition-metal-catalyzed approach.

-

Substrate: 5-Vinylquinoline (derived from Stille coupling of 5-bromoquinoline).

-

Catalyst: PdCl2 / CuCl2 / O2.

-

Outcome: Markovnikov oxidation typically yields the methyl ketone; however, modified conditions (using tert-butyl hydroperoxide) can favor the aldehyde or allow access to the acetaldehyde via anti-Markovnikov hydroboration-oxidation of the alkene.

Visualization of Synthetic Pathways

The following diagram outlines the logical flow from commercially available 5-bromoquinoline to the target aldehyde and its downstream derivatives.

Figure 1: Strategic synthesis of quinoline-5-acetaldehyde from 5-bromoquinoline, highlighting the oxidation of the alcohol intermediate and downstream diversification.

Experimental Protocols

Protocol: Synthesis of 5-(2-Hydroxyethyl)quinoline (Precursor)

Objective: Install the two-carbon chain at the C5 position.

-

Reagents: 5-Bromoquinoline (1.0 eq), Allyl alcohol (2.0 eq), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), Et3N (3.0 eq), DMF.

-

Procedure:

-

Charge a pressure vial with 5-bromoquinoline, Pd catalyst, and phosphine ligand.

-

Add degassed DMF and triethylamine.

-

Add allyl alcohol and seal. Heat to 100°C for 16 hours.

-

Note: The reaction typically produces a mixture of the aldehyde (via tautomerization) and the alcohol. For high purity, standard Heck coupling with vinyl boronic acid followed by hydroboration-oxidation is more reliable to secure the alcohol.

-

-

Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

Protocol: Swern Oxidation to Quinoline-5-acetaldehyde

Objective: Controlled oxidation without carboxylic acid formation.

-

Activation: To a solution of oxalyl chloride (1.1 eq) in dry DCM at -78°C, add dry DMSO (2.2 eq) dropwise. Stir for 15 min.

-

Addition: Add a solution of 5-(2-hydroxyethyl)quinoline (1.0 eq) in DCM dropwise. Stir for 45 min at -78°C.

-

Termination: Add Et3N (5.0 eq) and warm to room temperature.

-

Workup: Quench with saturated NH4Cl. Extract with DCM.

-

Storage: The aldehyde is unstable. Use immediately in the next step (e.g., reductive amination).

Biological Applications & SAR

Literature regarding 5-substituted quinolines highlights three primary therapeutic areas.

Antimicrobial Activity (Gyrase Inhibition)

Quinoline derivatives are classic DNA gyrase inhibitors. The 5-acetaldehyde chain allows for the attachment of bulky amine side chains that can probe the solvent-exposed regions of the gyrase B subunit.

-

Data Point: 5-substituted quinolines have shown MIC values as low as 0.125 µg/mL against S. aureus when coupled with fluoroquinolone motifs [1].

Anticancer (Kinase Inhibition)

The quinoline scaffold mimics the adenine ring of ATP. Derivatives at the 5-position can extend into the ribose-binding pocket of kinases.

-

Target: VEGFR-2 and c-Met.

-

Mechanism: The aldehyde-derived amines form hydrogen bonds with the hinge region residues (e.g., Cys919 in VEGFR-2).

CNS Activity (5-HT Antagonists)

Given the structural homology to serotonin, these derivatives are investigated as 5-HT receptor antagonists.

-

Receptor: 5-HT6 and 5-HT7.

-

Design: Reductive amination with piperazines yields high-affinity ligands.

Table 1: Comparative Biological Activity of 5-Substituted Quinolines

| Compound Class | Substitution at C5 | Target | Activity Metric | Ref |

| Bis-Quinoline | -CH2-NH-R | P. falciparum | IC50: 15-50 nM | [2] |

| Quinoline-Chalcone | -CH=CH-C(O)Ar | Tubulin | IC50: 2.5 µM | [3] |

| Amino-Quinoline | -NH-Alkyl | DNA Gyrase | MIC: 0.5 µg/mL | [1] |

Reactivity & Library Generation

The aldehyde group is a "diversity point." The following diagram illustrates the reaction of quinoline-5-acetaldehyde with various nucleophiles to generate a focused library.

Figure 2: Divergent synthesis strategies utilizing the aldehyde handle to access distinct chemical classes.

References

-

Wang, X. et al. (2019). "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules. Link

-

Musonda, C.C. et al. (2004). "Chloroquine-based agents for the treatment of malaria."[1] Journal of Medicinal Chemistry. (Cited via context of quinoline antimalarials).

-

BenchChem Technical Report. (2025). "The Multifaceted Biological Activities of Quinoline Derivatives." Link

-

Mali, J.W. et al. (2010). "Synthesis of quinoline-3-carbaldehyde derivatives." Acta Crystallographica. Link

-

Organic Chemistry Portal. "Synthesis of Quinolines." Link

Sources

Navigating the 2-(Quinolin-5-yl)acetaldehyde Scaffold: Synthetic Utility and Biological Potential

Executive Summary

The quinoline ring system is recognized in medicinal chemistry as a "privileged scaffold" due to its ability to interact with diverse biological targets, including DNA, kinases, and tubulin. While positions C2, C4, and C8 have been exhaustively explored (e.g., Chloroquine, Ciprofloxacin), the C5-position represents an underutilized vector for chemical space expansion.

This guide focuses on 2-(Quinolin-5-yl)acetaldehyde , a specific C5-functionalized intermediate. Unlike the rigid quinoline-5-carbaldehyde, the acetaldehyde variant introduces a methylene (

Part 1: Chemical Architecture & Reactivity

The C5-Position Advantage

The quinoline core is an electron-deficient heterocycle. The C5 position, located on the benzenoid ring, is electronically distinct from the nitrogen-containing pyridyl ring. Substitution at C5 minimizes interference with the nitrogen lone pair, preserving the molecule's ability to participate in hydrogen bonding or metal chelation—critical features for kinase inhibition and antimicrobial activity.

The Acetaldehyde "Warhead" vs. "Linker"

The 2-(Quinolin-5-yl)acetaldehyde moiety (

-

Covalent Probe (Warhead): The aldehyde is a mild electrophile capable of forming reversible covalent bonds (Schiff bases) with lysine residues in active sites. However, due to metabolic instability (rapid oxidation to carboxylic acid), the free aldehyde is rarely the final drug.

-

Synthetic Pivot (Linker): Its primary utility is as a precursor. The methylene group acts as a hinge, decoupling the pharmacophore (quinoline) from the effector group.

-

Reaction A (Reductive Amination): Generates flexible amine linkers for GPCR targeting.

-

Reaction B (Condensation): Yields hydrazones and oximes , which are highly bioactive classes of molecules known for metal chelation and tubulin inhibition.

-

Part 2: Therapeutic Applications & Mechanism of Action

Oncology: The Hydrazone Strategy

Research indicates that quinoline-hydrazone derivatives derived from aldehyde precursors exhibit potent anticancer activity. The mechanism is often dual-modal:

-

Tubulin Polymerization Inhibition: The quinoline core mimics the colchicine binding site, while the hydrazone tail extends into the hydrophobic pocket, disrupting microtubule dynamics and causing G2/M cell cycle arrest.

-

Kinase Inhibition (EGFR/VEGFR): The flexibility provided by the acetaldehyde-derived ethylene linker allows the molecule to adopt a conformation suitable for the ATP-binding pocket of tyrosine kinases.

Antimicrobial Activity: Metal Chelation

Derivatives of 2-(Quinolin-5-yl)acetaldehyde, particularly thiosemicarbazones, act as tridentate ligands. They chelate transition metals (Fe, Cu) essential for bacterial metabolism.

-

Mechanism: The complexation depletes intracellular iron pools and generates Reactive Oxygen Species (ROS) via Fenton chemistry, leading to bacterial cell death.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: Direct oxidation of 5-methylquinoline yields the carbaldehyde (CHO). Accessing the acetaldehyde (CH2CHO) requires homologation.

Method: Wacker Oxidation of 5-Allylquinoline

-

Precursor: Synthesize 5-allylquinoline via Stille coupling of 5-bromoquinoline with allyltributyltin.

-

Oxidation:

-

Dissolve 5-allylquinoline (1.0 eq) in DMF/H2O (7:1).

-

Add PdCl2 (0.1 eq) and CuCl (1.0 eq).

-

Purge with O2 (balloon) and stir at RT for 24h.

-

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Purification: Flash chromatography (Hexane:EtOAc). The aldehyde is unstable; store under Argon at -20°C or derivatize immediately.

Protocol B: Derivatization to Bioactive Hydrazones

Objective: Convert the unstable aldehyde into a stable, bioactive hydrazone.

-

Reactants: Combine 2-(Quinolin-5-yl)acetaldehyde (1 mmol) with a substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) in Ethanol (10 mL).

-

Catalysis: Add 2 drops of Glacial Acetic Acid.

-

Condition: Reflux for 3–5 hours. Monitor via TLC.

-

Isolation: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized.

Protocol C: Biological Validation (MTT Cytotoxicity Assay)

Objective: Assess the antiproliferative potency of the derivative.[4]

-

Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Add serial dilutions of the Quinoline-Hydrazone derivative (0.1 µM – 100 µM). Include DMSO control.

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression.

Part 4: Visualization of Workflows

Synthetic & Derivatization Pathway

This diagram illustrates the conversion of the raw quinoline material into the acetaldehyde scaffold and its subsequent transformation into bioactive candidates.

Figure 1: Synthetic route accessing the C5-acetaldehyde scaffold and its divergence into major bioactive classes.

Structure-Activity Relationship (SAR) Logic

This decision tree guides the researcher on how to modify the scaffold based on the desired therapeutic outcome.

Figure 2: SAR decision tree for optimizing the 2-(Quinolin-5-yl)acetaldehyde scaffold for specific biological endpoints.

References

-

RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

-

National Institutes of Health (PMC). (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Retrieved from [Link]

-

ResearchGate. (2025). Anticancer agents containing quinoline hydrazone moieties. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds and hybrids. Retrieved from [Link]

Sources

- 1. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ionization & pKa Characterization of 2-(Quinolin-5-yl)acetaldehyde

[1]

Executive Summary

Molecule: 2-(Quinolin-5-yl)acetaldehyde Core Challenge: This compound presents a dual-stability paradox.[1][2] The quinoline nitrogen requires aqueous conditions for ionization assessment, yet the acetaldehyde moiety is prone to rapid oxidation (to carboxylic acid) and hydration (to gem-diol) in aqueous media.[2] Predicted pKa: 4.5 ± 0.2 (Quinoline Nitrogen).[2] Critical Insight: Standard potentiometric titration is likely to yield erroneous results due to the formation of 2-(quinolin-5-yl)acetic acid (zwitterionic) unless strict anaerobic conditions are maintained.[2] UV-Vis spectrophotometry is the recommended validation method.[2]

Part 1: Structural Analysis & Theoretical pKa Prediction[2]

To understand the ionization behavior of 2-(quinolin-5-yl)acetaldehyde, we must deconstruct its electronic environment relative to known standards.[2]

The Reference Anchor: Quinoline

The ionization of the quinoline ring occurs at the pyridinic nitrogen.

-

Standard Quinoline pKa: 4.90 (at 20°C) [1].[2]

-

Ionization Event: Protonation of the neutral nitrogen to form the quinolinium cation (

).[2]

Substituent Effects (The 5-Position)

The substituent at the 5-position is an acetaldehydyl group (

| Substituent | Electronic Nature | Effect on Ring Electron Density | pKa Shift (Approx) | Reference Compound |

| -H | Neutral | Baseline | 0 | Quinoline (4.[1]90) |

| -CH₃ | Electron Donating (+I) | Increases (Stabilizes cation) | +0.3 | 5-Methylquinoline (5.[1]20) [2] |

| -NO₂ | Strong Withdrawing (-I, -R) | Decreases (Destabilizes cation) | -2.1 | 5-Nitroquinoline (~2.[1]8) [3] |

| -CH₂-CHO | Weakly Withdrawing (-I) | Slight Decrease | -0.2 to -0.4 | Target Molecule |

Theoretical Derivation:

The carbonyl group (

Predicted pKa:

The Hydration Equilibrium

In aqueous solution, the aldehyde exists in equilibrium with its gem-diol (hydrate).[2]

-

Impact: The gem-diol group (

) is slightly more electron-withdrawing than the carbonyl form due to the two electronegative oxygen atoms, potentially lowering the pKa further by 0.1–0.2 units.[2]

Part 2: Ionization Equilibria Visualization

The following diagram illustrates the competing equilibria that must be controlled during experimentation.

Caption: Network of equilibria. The red path (Oxidation) represents the primary source of experimental error, leading to a carboxylic acid contaminant.[2]

Part 3: Experimental Determination Protocols

Do not rely on single-point measurements. Use Method A for precision if you have ample material, or Method B if solubility is poor or material is scarce.[2]

Method A: Potentiometric Titration (Modified for Unstable Aldehydes)

Standard titration will fail due to oxidation drift.

Prerequisites:

-

Solvent: 20% Methanol/Water (v/v) (to ensure solubility of the neutral form).

-

Atmosphere: Argon or Nitrogen sparge (Critical).[2]

-

Titrant: 0.1 M HCl (Carbonate-free).

Step-by-Step Protocol:

-

Preparation: Dissolve 5-10 mg of 2-(quinolin-5-yl)acetaldehyde in 10 mL of degassed methanol.

-

Dilution: Add 40 mL of degassed HPLC-grade water. Maintain a continuous Argon blanket over the liquid surface.[2]

-

Acidification: Lower pH to ~2.5 using HCl to fully protonate the quinoline nitrogen.

-

Titration: Titrate with 0.1 M NaOH (standardized) under Argon.

-

Data Capture: Record pH vs. Volume.

-

Yasuda-Shedlovsky Extrapolation: Since the experiment uses 20% methanol, the measured pKa (

) is an apparent value.[2] Repeat the experiment at 30%, 40%, and 50% methanol. Plot

Method B: UV-Vis Spectrophotometric Determination (Recommended)

This method is superior for this molecule because it uses lower concentrations (minimizing polymerization risk) and allows spectral confirmation that the aldehyde is intact.[2]

Principle: The UV spectrum of the quinoline ring shifts upon protonation.[2]

Protocol:

-

Stock Solution: Prepare a 1 mM stock in Acetonitrile (stable).

-

Buffers: Prepare a series of buffers ranging from pH 2.0 to pH 7.0 (0.5 pH increments). Note: Avoid phosphate buffers if possible, as they can catalyze hydration; Acetate and Citrate are preferred.[2]

-

Measurement:

-

Add 20 µL Stock to 2 mL Buffer (Final conc ~10 µM).

-

Scan 200–400 nm immediately.[2]

-

-

Isosbestic Point Check: Verify a sharp isosbestic point.[2] Loss of the isosbestic point indicates decomposition (oxidation to acid).[2]

-

Calculation: Use the Henderson-Hasselbalch transformation:

Where:

Part 4: Computational Workflow (Validation)

If experimental determination is impossible due to instability, use this computational workflow to generate a high-confidence prediction.

Caption: In silico workflow for pKa prediction using Density Functional Theory (DFT).

Recommended Software Tools:

References

-

Albert, A., & Goldacre, R. (1944).[2] The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 454-467.[2] Link (Establishes Quinoline pKa baseline).

-

Brown, H. C., & Mihm, X. R. (1955).[2] Steric Effects in Displacement Reactions. Journal of the American Chemical Society, 77(7), 1723–1726.[2] Link (Substituent effects on pyridine/quinoline systems).

-

PubChem Database. (2024).[2] 5-Nitroquinoline Compound Summary. National Center for Biotechnology Information.[2] Link

-

Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981).[2] pKa Prediction for Organic Acids and Bases. Chapman and Hall.[2] (Seminal text on Hammett equation application).

Reactivity Profile of the Acetaldehyde Group in Quinoline Systems

The following technical guide details the reactivity profile of the Quinoline-Acetaldehyde moiety (specifically the 2-oxoethyl substituent,

Executive Summary

The quinoline-acetaldehyde moiety (typically 2-(quinolin-2-yl)acetaldehyde or its isomers) represents a high-energy synthetic handle in medicinal chemistry. Unlike the stable quinoline-2-carbaldehyde (quinaldehyde), the acetaldehyde homologue contains reactive

This guide analyzes the structural dynamics, synthetic access, and reactivity of this group, providing validated protocols for its use in drug development (e.g., antimalarials, kinase inhibitors) and materials science (cyanine dyes).

Structural & Electronic Basis

The reactivity of the quinoline-acetaldehyde group is governed by the acidity of the methylene bridge (

Tautomeric Equilibrium

In solution, 2-quinolineacetaldehyde exists in a dynamic equilibrium between the aldo-form (A), the enol-form (B), and the enamine-like resonance structure (C). The nitrogen atom of the quinoline ring stabilizes the enol form via intramolecular hydrogen bonding (if in the 2-position) or through extended conjugation.

Key Insight: The enol form is significantly more stable here than in simple aliphatic aldehydes due to the formation of a pseudo-cyclic system involving the quinoline nitrogen.

Visualization of Tautomerism

The following diagram illustrates the resonance and tautomeric shifts that dictate the molecule's reactivity.

Figure 1: Tautomeric equilibrium of 2-quinolineacetaldehyde showing the shift between the electrophilic aldo-form and the nucleophilic enol-form.[1][2]

Synthetic Access & Stability

Direct isolation of quinoline-acetaldehydes is challenging due to self-condensation (polymerization). They are best generated in situ or accessed via masked precursors.

Validated Synthetic Pathways

| Method | Precursor | Reagents | Mechanism | Utility |

| Oxidative Cleavage | 2-Allylquinoline | Lemieux-Johnson Oxidation | High purity; mild conditions. | |

| Enol Ether Hydrolysis | 2-(2-Methoxyvinyl)quinoline | Acid-catalyzed Hydrolysis | Scalable; precursor is stable. | |

| Lithiation/Alkylation | 2-Methylquinoline (Quinaldine) | 1. | C-H Activation / Formylation | Direct functionalization. |

| Vilsmeier-Haack Extension | 2-Methylquinoline | Formylation | Generates |

Expert Note: For drug discovery applications, the Enol Ether Hydrolysis route is preferred. The methoxyvinyl precursor is stable and can be stored, then hydrolyzed to the aldehyde immediately prior to the next step.

Reactivity Profile

The quinoline-acetaldehyde group exhibits three distinct modes of reactivity:

Mode A: Carbonyl Electrophilicity (Reductive Amination)

The aldehyde terminus reacts rapidly with amines to form imines (Schiff bases), which can be reduced to secondary amines. This is the primary route for attaching quinoline pharmacophores to other scaffolds.

Mode B: -Methylene Acidity (Knoevenagel Condensation)

The methylene protons are highly acidic (

Mode C: Intramolecular Cyclization

In 8-quinolineacetaldehyde systems, the aldehyde can condense with the ring nitrogen (or substituents at position 1/7) to form fused tricyclic systems, such as pyrrolo[3,2,1-ij]quinolines .

Reaction Map

Figure 2: Reaction landscape of the quinoline-acetaldehyde moiety, highlighting divergent pathways based on reagent choice.

Experimental Protocols

Protocol 5.1: Synthesis of 2-(Quinolin-2-yl)acetaldehyde (In Situ)

This protocol utilizes the hydrolysis of 2-(2-methoxyvinyl)quinoline.

-

Preparation: Dissolve 2-(2-methoxyvinyl)quinoline (1.0 eq) in THF (

). -

Hydrolysis: Add

( -

Reaction: Stir at room temperature for 1 hour. Monitor by TLC (disappearance of vinyl ether).

-

Workup: Neutralize with saturated

to -

Usage: Use the organic layer directly for subsequent steps (e.g., reductive amination) to avoid polymerization.

Protocol 5.2: Knoevenagel Condensation (Styrylquinoline Synthesis)

Target: Synthesis of (E)-2-(2-(4-dimethylaminophenyl)vinyl)quinoline.

-

Reagents: Mix 2-quinolineacetaldehyde (generated in situ as above) with 4-dimethylaminobenzaldehyde (

) in Ethanol. -

Catalyst: Add Piperidine (

). -

Reflux: Heat to reflux for 4–6 hours. The solution will turn deep yellow/orange (formation of conjugated system).

-

Isolation: Cool to

. The product precipitates. Filter and wash with cold ethanol. -

Yield: Typically 70–85%.

References

-

Synthesis of Quinoline Derivatives via Povarov Reaction. IIP Series. Link

-

Reactivity of 2-Methylquinoline (Quinaldine) in Condensations. Pharmaguideline. Link

-

Knoevenagel Condensation Mechanisms. Organic Chemistry Portal. Link

-

Tautomerism in Heterocyclic Aldehydes. Chemistry LibreTexts. Link

-

Synthesis of 2-vinylquinoline compounds. Google Patents CN101591291A. Link

Sources

Methodological & Application

Application Notes & Protocols: Efficient Synthesis of 2-(Quinolin-5-yl)acetaldehyde

Abstract

2-(Quinolin-5-yl)acetaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of complex bioactive molecules. Its reactive aldehyde functionality, coupled with the quinoline scaffold, allows for diverse downstream modifications. However, the inherent instability of arylacetaldehydes presents unique synthetic challenges, requiring carefully controlled protocols to prevent side reactions such as oxidation and polymerization. This document provides two robust and efficient protocols for the synthesis of 2-(Quinolin-5-yl)acetaldehyde, designed for reproducibility and scalability. We present a comparative analysis of two primary strategies: the selective oxidation of 2-(quinolin-5-yl)ethanol and the oxidative cleavage of 5-vinylquinoline. Each protocol includes detailed step-by-step instructions, mechanistic insights, and guidelines for purification and characterization, ensuring scientific integrity and enabling researchers to confidently produce high-purity material.

Introduction: Strategic Importance and Synthetic Challenges

The quinoline moiety is a privileged scaffold found in numerous pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors. The introduction of a reactive acetaldehyde group at the C5 position creates a versatile synthon for constructing more elaborate molecular architectures through reactions like reductive amination, Wittig olefination, and aldol condensation.

The primary challenges in synthesizing 2-(Quinolin-5-yl)acetaldehyde are:

-

Aldehyde Instability: Acetaldehydes, particularly those with α-hydrogens, are prone to enolization, self-condensation, and oxidation to the corresponding carboxylic acid.

-

Precursor Availability: The synthesis requires access to appropriately functionalized quinoline precursors, such as 2-(quinolin-5-yl)ethanol or 5-vinylquinoline.

-

Reaction Control: Conditions must be mild enough to prevent degradation of the final product while ensuring complete conversion of the starting material.

This guide addresses these challenges by presenting protocols that utilize modern, selective reagents and include provisions for product stabilization, such as in-situ use or protection as an acetal.

Comparative Overview of Synthetic Strategies

Two principal pathways are detailed for the preparation of the target compound. The choice between them may depend on the availability of starting materials and the scale of the synthesis.

| Feature | Strategy A: Alcohol Oxidation | Strategy B: Olefin Cleavage |

| Precursor | 2-(Quinolin-5-yl)ethanol | 5-Vinylquinoline |

| Key Transformation | Selective oxidation of a primary alcohol | Oxidative cleavage of a terminal alkene |

| Common Reagents | PCC, DMP (Dess-Martin), SO₃•Py (Parikh-Doering) | O₃ (Ozone), NaIO₄/OsO₄ (Lemieux-Johnson) |

| Advantages | High chemoselectivity, mild conditions, readily available oxidizing agents.[1][2] | High-yielding transformation, starts from a stable precursor. |

| Disadvantages | Potential for over-oxidation to carboxylic acid if not carefully controlled. | Requires specialized equipment for ozonolysis (ozone generator). |

| Ideal Use Case | Small to medium scale laboratory synthesis where the precursor alcohol is accessible. | Medium to large scale synthesis where ozonolysis equipment is available. |

Featured Synthesis Protocols

Protocol A: Synthesis via Oxidation of 2-(Quinolin-5-yl)ethanol

This protocol focuses on the controlled oxidation of a primary alcohol. The Parikh-Doering oxidation, using the sulfur trioxide pyridine complex, is highlighted due to its extremely mild conditions, operational simplicity, and avoidance of heavy metal waste.

Workflow Diagram: Protocol A

Caption: Workflow for Parikh-Doering oxidation.

Step-by-Step Methodology:

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, dissolve 2-(quinolin-5-yl)ethanol (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane (DCM) and anhydrous dimethyl sulfoxide (DMSO) (approx. 0.1 M concentration).

-

Inert Atmosphere: Purge the flask with dry nitrogen or argon and cool the solution to 0°C using an ice-water bath.

-

Reagent Addition: To the cooled solution, add triethylamine (TEA, 4.0-5.0 eq) via syringe. In a separate flask, dissolve the sulfur trioxide pyridine complex (SO₃•Py, 3.0 eq) in anhydrous DMSO and add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Causality Insight: TEA acts as a base to neutralize the sulfuric acid byproduct, preventing acid-catalyzed side reactions. The SO₃•Py complex is the active oxidant, which forms a reactive intermediate with DMSO.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Quenching and Workup: Once the starting material is consumed, cool the mixture back to 0°C and slowly quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde should be purified immediately via flash column chromatography on silica gel.

-

Trustworthiness Note: Due to its instability, the purified aldehyde should be used immediately in the next synthetic step or stored as a dilute solution in a non-protic solvent under an inert atmosphere at -20°C.

-

Protocol B: Synthesis via Oxidative Cleavage of 5-Vinylquinoline

This protocol utilizes ozonolysis, a powerful and clean method for cleaving a double bond to form carbonyl compounds. A reductive workup with dimethyl sulfide (DMS) ensures the direct formation of the aldehyde without over-oxidation.

Workflow Diagram: Protocol B

Caption: Workflow for synthesis via ozonolysis.

Step-by-Step Methodology:

-

Setup: Dissolve 5-vinylquinoline (1.0 eq) in a solvent mixture of DCM and methanol (e.g., 9:1 v/v) in a three-neck flask equipped with a gas dispersion tube and a gas outlet bubbler. Add a catalytic amount of Sudan Red 7B indicator. Cool the solution to -78°C using a dry ice/acetone bath.

-

Expertise Insight: Methanol is added to stabilize the intermediate zwitterion, preventing the formation of explosive polymeric ozonides. The Sudan Red indicator provides a visual cue; its color is discharged by ozone, and the persistence of a blue solution indicates the reaction is complete.

-

-

Ozonolysis: Bubble ozone (O₃) gas, generated from an ozone generator, through the solution. Continue the ozone flow until the solution retains a persistent blue color, indicating a slight excess of ozone and complete consumption of the alkene.

-

Purging: Stop the ozone flow and bubble dry nitrogen or argon through the solution for 15-20 minutes to remove all excess ozone. This step is critical for safety.

-

Reductive Workup: While maintaining the temperature at -78°C, add dimethyl sulfide (DMS, 2.0-3.0 eq) dropwise. The blue color will dissipate immediately.

-

Completion and Isolation: Remove the cooling bath and allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Concentrate the reaction mixture under reduced pressure to remove the solvents and excess DMS.

-

Purification: Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product immediately by flash column chromatography as described in Protocol A.

Self-Validation and Characterization

To ensure the identity and purity of the synthesized 2-(Quinolin-5-yl)acetaldehyde, the following characterization is essential:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expect a characteristic doublet for the aldehyde proton (-CHO) around δ 9.7-9.8 ppm and a doublet for the adjacent methylene protons (-CH₂-) around δ 3.8-4.0 ppm. The aromatic protons of the quinoline ring will appear in the δ 7.5-9.0 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon should appear as a distinct peak around δ 199-201 ppm.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₉NO should be observed (m/z ≈ 171.07).

-

TLC Analysis: A single spot should be observed after purification, with a distinct Rƒ value from the starting material.

Conclusion

The two protocols presented offer reliable and efficient pathways to the synthetically important intermediate, 2-(Quinolin-5-yl)acetaldehyde. The choice of method can be tailored based on available laboratory resources and starting materials. Protocol A (Parikh-Doering oxidation) is a versatile and mild laboratory-scale method, while Protocol B (ozonolysis) is highly efficient and scalable, provided the necessary equipment is available. In all cases, the inherent instability of the aldehyde product necessitates prompt purification and immediate use in subsequent reactions for optimal results.

References

- CN101591291A - The synthetic method of 2-vinylquinoline compounds: This patent describes a method for synthesizing vinylquinolines from methylquinolines and formaldehyde, illustrating a potential route to the precursor required for Protocol B. [Source: Google Patents, URL: https://patents.google.

-

Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity: This paper provides alternative methods for vinylquinoline synthesis, which could be adapted for the 5-substituted isomer needed in Protocol B.[3] [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6538568/]

-

Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants: This article discusses modern methods for the selective oxidation of alcohols to aldehydes, a key transformation in Protocol A.[1] [Source: Frontiers in Chemistry, URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1232812/full]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements: This resource provides a comprehensive overview of various reagents and conditions for oxidizing alcohols to aldehydes, supporting the chemical principles of Protocol A.[2] [Source: Organic Chemistry Portal, URL: https://www.organic-chemistry.org/synthesis/C1H/aldehydes.shtm]

-

Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid: This educational resource explains the fundamentals of alcohol oxidation, including the use of mild oxidants like PCC to prevent over-oxidation, which is a core concept in Protocol A.[4] [Source: YouTube, Leah4sci, URL: https://www.youtube.com/watch?v=4yS4n_2x4yE]

-

The Friedländer Synthesis of Quinolines: This review describes a classic method for quinoline synthesis, which can be relevant for obtaining the initial quinoline scaffold if not commercially available.[5] [Source: Organic Reactions, URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives: While focused on carbaldehydes directly on the ring, this paper details formylation protocols like the Vilsmeier-Haack reaction, providing context on functionalizing the quinoline system.[6] [Source: MDPI, Molecules, URL: https://www.mdpi.com/1420-3049/25/1/198]

-

US5527969A - Process for preparing acetaldehyde diethyl acetal: This patent outlines the principles of acetal formation, a key strategy for protecting sensitive aldehydes like the target molecule.[7] [Source: Google Patents, URL: https://patents.google.com/patent/US5527969A/en]

-

Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure: This article describes the acid-catalyzed hydrolysis of an acetal to release an aldehyde, a relevant deprotection strategy.[8] [Source: PubMed Central, URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8504845/]

Sources

- 1. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]

- 2. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 3. Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. organicreactions.org [organicreactions.org]

- 6. mdpi.com [mdpi.com]

- 7. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 8. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Reductive Amination Strategies for 2-(Quinolin-5-yl)acetaldehyde

Executive Summary

This application note details the optimized protocols for the reductive amination of 2-(Quinolin-5-yl)acetaldehyde , a critical intermediate in the synthesis of kinase inhibitors and antimalarial therapeutics. While reductive amination is a standard transformation, the specific electronic and physical properties of the quinoline scaffold—specifically the basicity of the heterocyclic nitrogen (

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its high chemoselectivity and mild conditions, while providing Catalytic Hydrogenation as a scalable alternative.

Chemical Context & Critical Considerations

Substrate Analysis

The substrate, 2-(Quinolin-5-yl)acetaldehyde, presents two competing reactive centers:

-

The Aldehyde Carbon: The desired site for nucleophilic attack by the amine.

-

The Quinoline Nitrogen: A basic site that can act as a proton sink, potentially neutralizing the acid catalysts required for imine formation.

The "Basicity Trap"

Standard reductive amination relies on a slightly acidic pH (pH 4–5) to protonate the carbonyl oxygen, activating it for nucleophilic attack.[1] The quinoline nitrogen can buffer the solution, preventing this activation.

-

Solution: The protocol below utilizes a stoichiometric excess of Acetic Acid (AcOH) to ensure both the quinoline nitrogen and the catalytic requirements of the aldehyde are satisfied.

Stability

Quinoline-derived acetaldehydes are prone to oxidative degradation (to carboxylic acids) and aldol polymerization upon prolonged storage.

-

Requirement: Substrate purity must be verified via LC-MS or 1H-NMR prior to use. If the aldehyde content is <90%, repurification via bisulfite adduct formation or flash chromatography is recommended.

Reaction Mechanism

The reaction proceeds via the formation of a carbinolamine intermediate, followed by dehydration to the iminium ion. The reducing agent (STAB) selectively reduces the iminium ion faster than the aldehyde, preventing direct reduction of the starting material.

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid catalysis in iminium formation.

Protocol A: Sodium Triacetoxyborohydride (STAB) Method

Status: Gold Standard (Preferred for Lab Scale 10mg – 50g) Rationale: STAB is mild, tolerates the basic quinoline moiety, and avoids the toxicity of cyanoborohydride reagents.

Reagents & Materials[1][2][3][4][5][6]

-

Substrate: 2-(Quinolin-5-yl)acetaldehyde (1.0 equiv)

-

Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for faster reaction rates.

-

Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-(Quinolin-5-yl)acetaldehyde (1.0 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add the Amine (1.1 equiv).

-

Acid Activation: Add Glacial Acetic Acid (1.5 equiv).

-

Critical Step: If the amine is present as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, then add the AcOH.

-

-

Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes. While STAB allows for "direct" reductive amination, a short pre-stir ensures the equilibrium shifts toward the imine, minimizing direct reduction of the aldehyde.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen/argon atmosphere for 2–16 hours. Monitor via LC-MS.

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (pH should adjust to ~8–9).

-

Workup:

-

Extract the aqueous layer 3x with DCM or EtOAc.

-

Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate in vacuo.

-

-

Purification: Flash column chromatography (typically DCM/MeOH gradients).

Protocol B: Catalytic Hydrogenation

Status: Scalable Alternative (Preferred for >50g or Green Chemistry requirements) Rationale: Eliminates boron waste streams; ideal for simple amines without reducible functional groups (e.g., nitro, alkynes).

Reagents

-

Catalyst: 10% Pd/C (5–10 wt% loading)

-

Hydrogen Source: H₂ gas (1 atm balloon or 30–50 psi Parr shaker)

-

Solvent: Methanol or Ethanol (anhydrous)

Step-by-Step Procedure

-

Charge: To a hydrogenation vessel, add 2-(Quinolin-5-yl)acetaldehyde (1.0 equiv) and the Amine (1.0 equiv) in Methanol (0.2 M).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert argon stream. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Evacuate the vessel and backfill with H₂ (repeat 3x). Stir vigorously under H₂ atmosphere (balloon or pressure) for 12–24 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.[2]

-

Isolation: Concentrate the filtrate to yield the crude amine.

Comparative Analysis of Reducing Agents

| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | H₂ / Pd/C |

| Selectivity | High (Reduces imines >> aldehydes) | Moderate | Low (Reduces nitro, alkenes) |

| Toxicity | Low (Boric acid byproduct) | High (Cyanide byproduct) | Low (Metal recycling required) |

| pH Sensitivity | Tolerates acid; ideal for basic heterocycles | Requires strict pH 4-5 control | Neutral conditions possible |

| Water Tolerance | Low (Decomposes slowly) | High | High |

| Reaction Time | 2 - 16 Hours | 6 - 24 Hours | 12 - 48 Hours |

Troubleshooting & Decision Matrix

Use the following logic flow to determine the optimal modification if the standard protocol fails.

Figure 2: Troubleshooting decision tree for optimizing reaction yields.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4] Link

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

PubChem. (n.d.).[7][8] Quinoline Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023. Link

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(Quinolin-2-YL)acetaldehyde | C11H9NO | CID 1534764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Selective Oxidation of 2-(Quinolin-5-yl)ethanol to 2-(Quinolin-5-yl)acetaldehyde

Abstract: This document provides a detailed guide for the chemical oxidation of 2-(Quinolin-5-yl)ethanol to its corresponding aldehyde, 2-(Quinolin-5-yl)acetaldehyde. This transformation is a critical step in the synthesis of various quinoline-based compounds with significant potential in medicinal chemistry and materials science. We present two robust and widely-used laboratory-scale protocols: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. This guide offers an in-depth explanation of the underlying chemical principles, step-by-step procedures, methods for reaction monitoring, product purification, and full characterization data.

Introduction & Strategic Importance

The quinoline moiety is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The aldehyde functional group is a versatile synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and aldol condensations. The target molecule, 2-(Quinolin-5-yl)acetaldehyde, is therefore a valuable intermediate for building molecular complexity and accessing novel drug candidates.

The primary challenge in oxidizing a primary alcohol like 2-(Quinolin-5-yl)ethanol is preventing over-oxidation to the corresponding carboxylic acid.[1][2] This requires the use of mild and selective oxidizing agents that can efficiently convert the alcohol to the aldehyde and then stop. This application note details two field-proven methods that achieve this selectivity with high fidelity: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

-

Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine compound that offers exceptionally mild and selective oxidation of primary alcohols to aldehydes.[3][4][5] Key advantages include its operation at room temperature, high chemoselectivity, and avoidance of toxic heavy metals like chromium.[5]

-

Swern Oxidation: This classic method relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at very low temperatures (-78 °C) to generate the oxidizing species.[6][7] It is highly reliable and efficient, though it requires stringent temperature control and produces a foul-smelling byproduct, dimethyl sulfide.[8][9]

General Experimental Workflow

The successful synthesis and isolation of the target aldehyde follow a structured workflow. Each stage requires careful execution to ensure high yield and purity.

Caption: General workflow for the oxidation of 2-(Quinolin-5-yl)ethanol.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is often preferred for its operational simplicity and mild reaction conditions.

Underlying Principle

The Dess-Martin oxidation uses a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (DMP), to selectively oxidize primary alcohols. The reaction proceeds through a periodinane intermediate, followed by an elimination step that yields the aldehyde, acetic acid, and a reduced iodine(III) byproduct.[4][10] The reaction is typically conducted in chlorinated solvents at ambient temperature.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Quinolin-5-yl)ethanol | >98% | Commercial | Starting Material |

| Dess-Martin Periodinane (DMP) | 97% | Commercial | Moisture sensitive, handle with care |

| Dichloromethane (DCM) | Anhydrous | Commercial | Dry solvent is crucial |

| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For work-up |

| Sodium Thiosulfate (Na₂S₂O₃) | Reagent | Commercial | For work-up |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |

| Silica Gel | 230-400 mesh | Commercial | For chromatography |

| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | For chromatography |

Step-by-Step Experimental Protocol

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2-(Quinolin-5-yl)ethanol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of DMP: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2 eq.) portion-wise over 5 minutes. A slight increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.[3] The product should have a higher Rf value than the starting alcohol.

-

Quenching: Upon completion, dilute the reaction mixture with an equal volume of DCM. Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 ratio, equal in volume to the DCM). Stir vigorously until the layers are clear.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 2: Swern Oxidation

This protocol is a powerful alternative, especially for larger-scale reactions where the cost of DMP might be a concern.

Underlying Principle

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride.[7] This forms an electrophilic sulfur species that reacts with the alcohol. The subsequent addition of a hindered organic base, such as triethylamine (Et₃N), facilitates an E2-like elimination to furnish the aldehyde, along with dimethyl sulfide and carbon dioxide/monoxide byproducts.[7][9] Strict temperature control at -78 °C is critical to prevent side reactions.[6]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-(Quinolin-5-yl)ethanol | >98% | Commercial | Starting Material |

| Oxalyl Chloride | 2.0 M in DCM | Commercial | Highly toxic and corrosive |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Must be dry |

| Triethylamine (Et₃N) | >99% | Commercial | Distill from CaH₂ before use |

| Dichloromethane (DCM) | Anhydrous | Commercial | Dry solvent is crucial |

| Silica Gel & Solvents | - | - | As in Protocol 1 |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Add oxalyl chloride (1.5 eq.) to the cold DCM.

-

DMSO Addition: Add anhydrous DMSO (2.2 eq.) dropwise to the stirring solution, ensuring the internal temperature does not rise above -65 °C. Vigorous gas evolution (CO, CO₂) will occur.[9] Stir for 15 minutes after the addition is complete.

-

Alcohol Addition: Add a solution of 2-(Quinolin-5-yl)ethanol (1.0 eq.) in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

-

Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. After addition, stir for 15 minutes at -78 °C.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench by adding water.

-

Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography as described in Protocol 1.

Product Characterization

The isolated product, 2-(Quinolin-5-yl)acetaldehyde, should be characterized to confirm its identity and purity.

Caption: Chemical transformation from alcohol to aldehyde.

| Property | Expected Value |

| Molecular Formula | C₁₁H₉NO[11] |

| Molecular Weight | 171.19 g/mol [11] |

| Appearance | Pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~9.8 (s, 1H, -CHO), 8.9-7.4 (m, 6H, Ar-H), 4.0 (d, 2H, -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~200 (C=O), 150-120 (Ar-C), 50 (-CH₂-) |

| IR (thin film, cm⁻¹) | ~2900 (C-H), ~1725 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic) |

Safety & Handling

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

Dess-Martin Periodinane: DMP is shock-sensitive and can be explosive upon impact or when heated. Avoid grinding the solid. It is also moisture-sensitive.

-

Swern Oxidation: The reaction is highly exothermic and generates toxic carbon monoxide gas. Strict adherence to low-temperature conditions is essential to prevent uncontrolled decomposition. Oxalyl chloride is extremely corrosive and reacts violently with water. Dimethyl sulfide is a volatile byproduct with a highly unpleasant odor.

References

-

Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (n.d.). Retrieved from [Link]

-